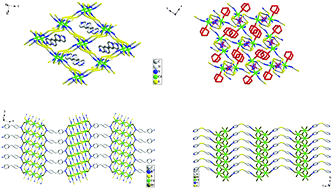New halo(pseudohalo)cadmates templated by protonatated N-heterocyclic/diamine molecules†
RSC Advances Pub Date: 2013-07-11 DOI: 10.1039/C3RA43421D
Abstract
At ambient temperature, with various mono(di)protonated N-heterocyclic or


Recommended Literature
- [1] General self-assembly of metal/metal chalcogenide heterostructures initiated by a surface linker: modulating tunable charge flow toward versatile photoredox catalysis†
- [2] The structure of a new high-spin five-co-ordinated nickel(II) complex
- [3] Aggregation-induced circularly polarized phosphorescence of Pt(ii) complexes with an axially chiral BINOL ligand†
- [4] π-Conjugated molecules with fused rings for organic field-effect transistors: design, synthesis and applications
- [5] New halo(pseudohalo)cadmates templated by protonatated N-heterocyclic/diamine molecules†
- [6] Fischer–Tropsch synthesis over cobalt catalysts supported on mesoporous alumino-silicate
- [7] Back cover
- [8] Panoscopic materials: synthesis over ‘all’ length scales
- [9] The assay of acetylcholine with the isolated semispinalis cervicis muscle of the chick
- [10] Peroxidase mimicking DNAzymes degrade graphene oxide†

Journal Name:RSC Advances
Research Products
-
CAS no.: 109944-15-2
-
CAS no.: 1310-45-8
-
CAS no.: 13059-60-4
-
CAS no.: 16817-43-9









